

The Benzisoxazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Fluorobenzo[c]isoxazole-3-carbonitrile

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Abstract

The benzisoxazole scaffold is an aromatic organic compound featuring a benzene ring fused to an isoxazole ring.^[1] In medicinal chemistry, it is recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities.^{[2][3][4]} Derivatives of this core have been successfully developed into FDA-approved drugs for treating psychosis and epilepsy, such as Risperidone, Paliperidone, and Zonisamide.^[4] The versatility of the benzisoxazole ring system has also led to the exploration of its potential as an anticancer, antimicrobial, anti-inflammatory, and neuroprotective agent.^{[2][5][6]} This guide provides a technical overview of the benzisoxazole scaffold, covering its synthesis, mechanisms of action across different therapeutic areas, and key experimental protocols for its evaluation, tailored for professionals in drug discovery and development.

Introduction to a Versatile Pharmacophore

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the benzisoxazole moiety is a standout example of a pharmacophore with immense therapeutic potential.^[2] Its unique structural and electronic properties allow for diverse substitutions, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity.^[2] The successful application of this scaffold in antipsychotic drugs like risperidone highlights its importance.^[7] These drugs primarily function by modulating dopaminergic and

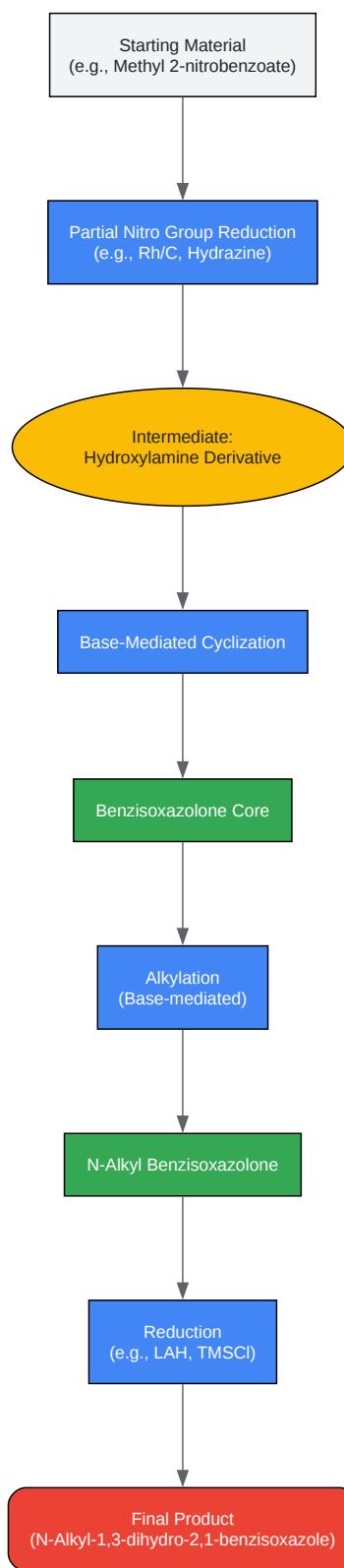
serotonergic pathways in the brain.^{[7][8]} Beyond neuroscience, research has demonstrated significant potential in oncology, with derivatives showing potent activity against various cancer cell lines, and in the management of neurodegenerative conditions like Alzheimer's disease through acetylcholinesterase (AChE) inhibition.^{[2][9][10]}

Physicochemical Properties and Synthesis

The core of 1,2-benzisoxazole is a bicyclic aromatic structure (C_7H_5NO) that is relatively stable.^[1] Its chemical properties can be significantly altered by adding various functional groups. For instance, fluorine substitution is common in many benzisoxazole-based drugs and can have a profound effect on the drug's disposition, metabolism, and biological activity.^[2]

General Synthesis Pathway

Multiple synthetic routes to the benzisoxazole core and its derivatives have been established. A common and straightforward method begins with readily available salicylaldehyde, which undergoes a base-catalyzed reaction with hydroxylamine-O-sulfonic acid at room temperature.^[1] Another versatile approach involves the reductive cyclization of ortho-nitro-substituted aromatic precursors.^{[11][12]}



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Caption: General workflow for the synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.

Therapeutic Applications and Mechanisms of Action

The benzisoxazole scaffold has been successfully leveraged across multiple therapeutic areas.

Antipsychotic Agents

Benzisoxazole derivatives, including risperidone, paliperidone, and iloperidone, are classified as atypical antipsychotics.^[7] Their primary mechanism of action involves a combination of potent antagonism at serotonin 5-HT2A receptors and dopamine D2 receptors.^{[7][8][13]} Schizophrenia is associated with hyperactivity of the mesolimbic dopamine pathway (leading to positive symptoms) and hypoactivity of the mesocortical pathway (contributing to negative and cognitive symptoms).^{[14][15]} By blocking D2 receptors, these drugs reduce dopaminergic overactivity.^{[8][13]} Simultaneously, blocking 5-HT2A receptors is believed to increase dopamine release in the prefrontal cortex, which may help alleviate the negative symptoms and reduce the likelihood of extrapyramidal side effects (EPS) often seen with older antipsychotics.^{[7][13]}

Caption: Mechanism of benzisoxazole antipsychotics in schizophrenia.

Table 1: Receptor Binding Affinity (Ki, nM) of Risperidone

Receptor	Ki (nM)
Dopamine D2	3.2
Serotonin 5-HT2A	0.2
Serotonin 5-HT1A	420
Alpha 1A Adrenergic	5.0
Alpha 2A Adrenergic	16.0
Histamine H1	20.0
Muscarinic M1	>10,000

(Data sourced from Psychopharmacology Institute^[16])

Anticancer Agents

The benzisoxazole scaffold is a promising candidate for the development of novel anticancer drugs.[\[2\]](#) Various derivatives have demonstrated significant in vitro antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7), colon (HT-29), cervical (HeLa), and liver (HepG-2) cancer cells.[\[2\]\[17\]](#) Some compounds have shown efficacy comparable to or better than existing chemotherapeutic agents like 5-fluorouracil.[\[10\]](#) The mechanism is often linked to the induction of apoptosis and inhibition of angiogenesis.[\[17\]](#)

Table 2: In Vitro Anticancer Activity (IC₅₀, μ M) of Selected Benzisoxazole Derivatives

Compound ID	A549 (Lung)	MCF7 (Breast)	HT-29 (Colon)	HepG-2 (Liver)	Reference
Compound 67	-	-	>50	-	[2]
Compound 68	-	-	25.4	-	[2]
Compound 70	-	-	12.5	-	[2]
Compound 72	-	-	-	37.75% inhibition	[2]
Compound 9b	4.72	4.39	-	-	[10]
Compound 9c	90.32	2.36	-	-	[10]
Compound 9d	6.98	-	-	-	[10]

(Data compiled from multiple sources[\[2\]\[10\]](#))

Acetylcholinesterase (AChE) Inhibitors

In the context of Alzheimer's disease, inhibiting the acetylcholinesterase (AChE) enzyme to increase acetylcholine levels in the brain is a key therapeutic strategy. Benzisoxazole has been identified as an effective bioisosteric replacement for the benzoyl group in known AChE

inhibitors.[\[2\]](#) This has led to the development of potent and selective N-benzylpiperidine benzisoxazoles for the potential palliative treatment of Alzheimer's.[\[18\]](#)

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Benzisoxazole Derivatives

Compound ID	Source of AChE	IC ₅₀ (μM)	Reference
Compound 65	Electric Eel	1.50	[2]
Compound 65	Human Serum	2.22	[2]
Compound 65	Rat Brain	1.29	[2]
Compound 66	Electric Eel	2.51	[2]
Compound 66	Human Serum	3.29	[2]
Compound 66	Rat Brain	5.30	[2]

(Data sourced from Patil, et al.[\[2\]](#))

Key Experimental Protocols

Synthesis Protocol: Risperidone

Risperidone can be synthesized via the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[\[19\]](#)[\[20\]](#)

Materials:

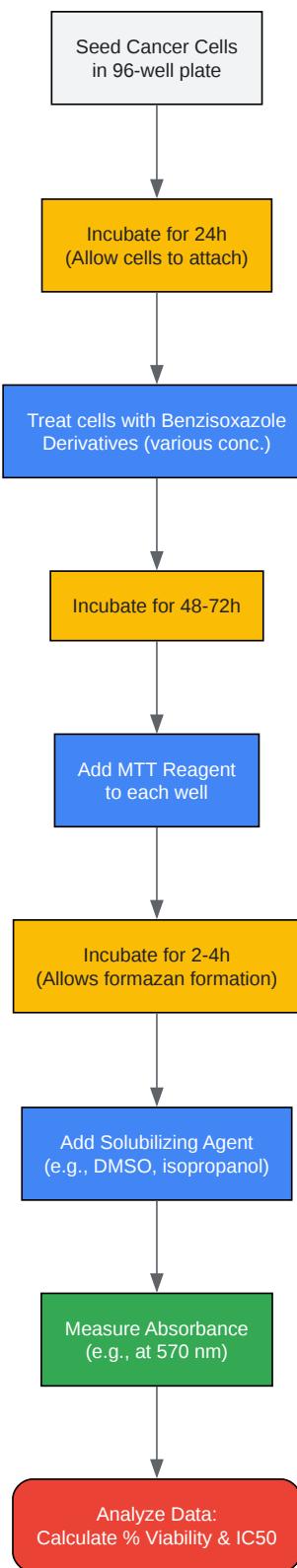
- 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
- 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- Sodium Carbonate (Na₂CO₃)
- Water
- Dimethylformamide (DMF) and Isopropanol for purification

Procedure:

- Combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1 equivalent) and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.1 equivalents) in a reaction flask.[20]
- Add an aqueous solution or suspension of sodium carbonate.[20]
- Heat the mixture to 110-120°C with stirring for approximately 40-60 minutes.[20]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature while continuing to stir.[20]
- Filter the resulting solid precipitate, wash thoroughly with pure water, and dry to yield crude risperidone.[20]
- Purify the crude product by recrystallization from a solvent system such as DMF and isopropanol to obtain high-purity risperidone.[20]

In Vitro Biological Assay: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is commonly used to screen compounds for cytotoxic and antiproliferative effects.[2][10]



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Caption: Experimental workflow for the MTT cell viability assay.

Procedure:

- Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a specific density and allow them to adhere for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the synthesized benzisoxazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).
- Incubation: Incubate the plates for 48 to 72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC_{50} value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The benzisoxazole scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and therapeutic relevance.^{[2][3]} Its success in the development of atypical antipsychotics is well-established, and its growing potential in oncology, neurodegenerative diseases, and infectious diseases continues to fuel intensive research.^{[2][5]} The ability to readily synthesize and modify the benzisoxazole core allows for the systematic exploration of structure-activity relationships, paving the way for the design of next-generation therapeutics. The continued investigation of this privileged scaffold is expected to yield novel and more potent drug candidates to address a wide range of unmet medical needs.^[3]

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